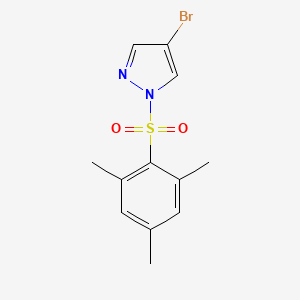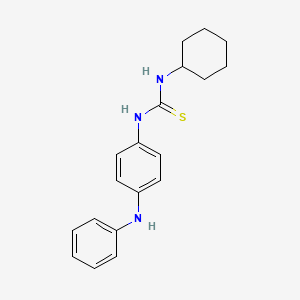
3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate, also known as DBMBA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DBMBA belongs to the class of benzofuran derivatives and has a molecular formula of C20H18O6.
Mecanismo De Acción
The mechanism of action of 3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of various diseases. This compound has also been shown to induce cell death in cancer cells, which may be due to its ability to inhibit the activity of COX-2 and ROS. This compound has also been shown to have a low toxicity profile, making it a potential candidate for therapeutic use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate is its ability to target specific cells and tissues, making it a potential candidate for drug delivery systems. This compound also has a low toxicity profile, making it a safer alternative to other compounds. However, this compound has some limitations for lab experiments. It is a synthetic compound, which may limit its availability and increase its cost. The synthesis of this compound requires careful control of reaction conditions and purification steps, which may be time-consuming and require specialized equipment.
Direcciones Futuras
There are many future directions for the study of 3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate. One potential direction is to further investigate its potential therapeutic properties in various diseases. This compound may also be studied for its potential use in drug delivery systems. The mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its pathways. The synthesis of this compound may also be optimized to increase its yield and purity. Overall, the study of this compound has the potential to lead to the development of new therapeutic agents and drug delivery systems.
Métodos De Síntesis
3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate can be synthesized through a multi-step reaction process that involves the condensation of 2,5-dimethoxybenzaldehyde with 2-hydroxybenzoic acid, followed by acetylation with acetic anhydride. The final product is obtained through recrystallization and purification. The synthesis of this compound requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the compound.
Aplicaciones Científicas De Investigación
3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate has been extensively studied for its potential therapeutic properties in various scientific research fields. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has been studied for its potential use in treating various diseases, including cancer, arthritis, and Alzheimer's disease. It has also been studied for its potential use as a drug delivery system due to its ability to target specific cells and tissues.
Propiedades
IUPAC Name |
[3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-11(20)25-13-5-7-18-14(9-13)16(10-24-18)19(21)15-8-12(22-2)4-6-17(15)23-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFLFOWMYQUVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OC=C2C(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5780066.png)
![N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5780069.png)
![2-({4-ethyl-5-[(2-methyl-1H-indol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5780072.png)

![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5780093.png)
![N-1,3-benzodioxol-5-yl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5780094.png)
![benzyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5780111.png)
![4-bromo-N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5780119.png)
![N-(3-chloro-4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5780121.png)


![3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5780156.png)

![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5780162.png)